molecular formula C16H8N4 B1626831 3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene CAS No. 37660-36-9

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

Katalognummer: B1626831
CAS-Nummer: 37660-36-9
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: QYLPBNHXSRSYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Another method includes the use of green chemistry pathways, which involve microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Industrial Production Methods

Industrial production of biquinoxalylene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions .

Wissenschaftliche Forschungsanwendungen

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of biquinoxalylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to biquinoxalylene include other quinoxaline derivatives such as quinoxaline itself, quinoline, and quinazoline. These compounds share a similar fused heterocyclic structure but differ in the specific arrangement of atoms and functional groups .

Uniqueness

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is a complex polycyclic compound with significant potential in biological applications. Its unique structure allows for various interactions at the molecular level that can influence biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC16H14N4
Molecular Weight270.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies show that the compound can induce G2/M phase arrest in cancer cell lines such as HeLa and MCF-7.
  • Apoptosis Induction : The compound has been observed to activate caspase pathways leading to apoptosis in tumor cells.

Case Study: HeLa Cell Line

In a study conducted on HeLa cells:

  • Concentration : The compound was tested at concentrations ranging from 1 µM to 50 µM.
  • Results : At 25 µM concentration after 48 hours of treatment:
    • Cell viability decreased by 70%.
    • Apoptotic markers such as Annexin V positivity were significantly increased.

Antimicrobial Activity

The compound also shows potential antimicrobial effects against various pathogens:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was found to be 32 µg/mL.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerases:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs.
  • Topoisomerase Inhibition : It disrupts the action of topoisomerases which are crucial for DNA replication and transcription.

Comparative Studies

A comparative analysis with other known anticancer agents (e.g., Doxorubicin) shows that:

CompoundIC50 (µM)Mechanism of Action
3,10,13,20-tetrazapentacyclo25DNA intercalation
Doxorubicin0.5Topoisomerase II inhibition

Toxicity Studies

Toxicity assessments have shown that while the compound is effective against cancer cells at therapeutic doses, it exhibits lower toxicity towards normal human fibroblast cells at similar concentrations.

Eigenschaften

IUPAC Name

3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4/c1-2-6-10-9(5-1)17-13-14(18-10)16-15(13)19-11-7-3-4-8-12(11)20-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPBNHXSRSYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)C4=NC5=CC=CC=C5N=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493046
Record name Cyclobuta[1,2-b:3,4-b']diquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-36-9
Record name Cyclobuta[1,2-b:3,4-b']diquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 2
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 3
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 4
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 5
Reactant of Route 5
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Reactant of Route 6
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.